Phosphopantothenic acid

Catalog No.
S604785
CAS No.
5875-50-3
M.F
C9H18NO8P
M. Wt
299.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphopantothenic acid

CAS Number

5875-50-3

Product Name

Phosphopantothenic acid

IUPAC Name

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid

Molecular Formula

C9H18NO8P

Molecular Weight

299.21 g/mol

InChI

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1

InChI Key

XHFVGHPGDLDEQO-ZETCQYMHSA-N

SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O

Synonyms

4'-phosphopantothenate, phosphopantothenic acid, phosphopantothenic acid, calcium salt (2:1), phosphopantothenic acid, calcium salt, (R)-isomer

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O

Phosphopantothenic acid (Pantothenic acid phosphate, Vitamin B5 phosphate) is a crucial intermediate in the synthesis of Coenzyme A (CoA) within the body. CoA plays a vital role in numerous cellular processes, including fatty acid metabolism, carbohydrate metabolism, and the Krebs cycle []. Due to its involvement in these fundamental pathways, phosphopantothenic acid has become a subject of research in various scientific fields.

Role in Metabolic Studies

Scientists utilize phosphopantothenic acid to study metabolic pathways and their regulation. By manipulating the levels of phosphopantothenic acid within cells or organisms, researchers can observe the effects on CoA synthesis and downstream metabolic processes. This approach allows them to investigate the regulation of energy metabolism, fatty acid synthesis and breakdown, and the impact of dietary factors on these pathways [].

Potential Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of phosphopantothenic acid supplementation. Some studies suggest that it might be beneficial in conditions like:

  • Metabolic disorders: Supplementation with phosphopantothenic acid is being investigated for its potential role in managing certain metabolic disorders where CoA deficiency might be a contributing factor [].
  • Neurological conditions: Early research suggests a possible link between phosphopantothenic acid deficiency and some neurological conditions. However, more studies are needed to confirm this association and explore potential therapeutic benefits [].

Phosphopantothenic acid, also known as 4'-phosphopantothenic acid, is a phosphorylated derivative of pantothenic acid, which is a water-soluble vitamin classified as Vitamin B5. This compound plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor involved in various metabolic pathways that facilitate energy production and the synthesis and degradation of carbohydrates, proteins, and fats. Structurally, phosphopantothenic acid consists of a pantoic acid moiety linked to β-alanine, with a phosphate group attached to the hydroxyl group at the 4' position of the pantothenic acid structure .

The primary chemical reaction involving phosphopantothenic acid is its phosphorylation from pantothenic acid, catalyzed by the enzyme pantothenate kinase. This reaction represents a key regulatory step in the biosynthesis of coenzyme A. Following this initial phosphorylation, several enzymatic reactions occur:

  • Formation of 4'-phospho-N-pantothenoylcysteine: Cysteine is added to 4'-phosphopantothenic acid by phosphopantothenoylcysteine synthetase.
  • Decarboxylation: The intermediate is decarboxylated to yield 4'-phosphopantetheine.
  • Adenylylation: 4'-phosphopantetheine is adenylated to form dephospho-coenzyme A.
  • Final Phosphorylation: Dephospho-coenzyme A is phosphorylated to produce coenzyme A .

Phosphopantothenic acid is biologically significant due to its role as a precursor in the synthesis of coenzyme A. Coenzyme A is pivotal in various biochemical processes, including:

  • Fatty Acid Metabolism: It facilitates the oxidation of fatty acids and the synthesis of fatty acids through acyl carrier proteins.
  • Energy Production: Coenzyme A participates in the citric acid cycle by converting pyruvate into acetyl-CoA.
  • Synthesis of Biomolecules: It is involved in synthesizing cholesterol, steroid hormones, neurotransmitters like acetylcholine, and vitamins A and D .

The synthesis of phosphopantothenic acid primarily occurs through enzymatic phosphorylation of pantothenic acid. The key steps include:

  • Phosphorylation: Catalyzed by pantothenate kinase (specifically PANK2), this step converts pantothenic acid into 4'-phosphopantothenic acid using ATP as a phosphate donor.
  • Subsequent Reactions: Following phosphorylation, further enzymatic reactions lead to the formation of coenzyme A .

Research has shown that phosphopantothenic acid interacts with various metabolic pathways and enzymes. For instance:

  • Inhibition Studies: Coenzyme A and its derivatives can inhibit the synthesis of phosphopantothenic acid through feedback mechanisms.
  • Enzyme Activity: The presence of phosphopantothenic acid is essential for activating certain enzymes involved in fatty acid synthesis and metabolism .

Several compounds share structural or functional similarities with phosphopantothenic acid. Below are some notable examples:

CompoundStructure/FunctionUniqueness
Pantothenic AcidPrecursor to phosphopantothenic acidNon-phosphorylated form; directly involved in metabolism
Coenzyme AActive form derived from phosphopantothenic acidFunctions as an acyl group carrier; essential for energy metabolism
Acyl Carrier ProteinProtein that carries acyl groups during fatty acid synthesisContains a 4'-phosphopantetheine prosthetic group; critical for enzyme activity
PantetheineContains pantothenic acid linked to thioethanolamineIntermediate in coenzyme A biosynthesis; not phosphorylated

Phosphopantothenic acid's uniqueness lies in its role as an essential phosphorylated intermediate specifically required for synthesizing coenzyme A, differentiating it from its non-phosphorylated counterpart and other related compounds .

Phosphopantothenic acid, systematically named 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid, represents a crucial phosphorylated derivative of pantothenic acid with the molecular formula C₉H₁₈NO₈P and a molecular weight of 299.21 g/mol [12] [13]. The compound is registered under Chemical Abstracts Service number 5875-50-3 and possesses the InChI key XHFVGHPGDLDEQO-ZETCQYMHSA-N [15] [17]. This amidoalkyl phosphate exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, conferring specific three-dimensional properties essential for its biological function [21].

The molecular architecture of phosphopantothenic acid is characterized by a backbone structure identical to pantothenic acid, with the critical addition of a phosphate group at the 4'-position of the pantoic acid moiety [12] [17]. The stereochemical configuration around the chiral carbon at position 2 maintains the R-configuration, which is essential for biological activity and enzymatic recognition [14] [27]. The compound features a β-alanine residue linked through an amide bond to the phosphorylated pantoic acid portion, creating a molecular framework that serves as an intermediate in coenzyme A biosynthesis [12] [33].

Table 1: Molecular and Structural Properties of Phosphopantothenic Acid

PropertyValue
IUPAC Name3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid
Molecular FormulaC₉H₁₈NO₈P
Molecular Weight (g/mol)299.21
CAS Registry Number5875-50-3
InChI KeyXHFVGHPGDLDEQO-ZETCQYMHSA-N
StereochemistryAbsolute
Defined Stereocenters1/1
Optical ActivityUnspecified
Chemical ClassificationAmidoalkyl phosphate

The canonical Simplified Molecular-Input Line-Entry System representation of phosphopantothenic acid is CC(C)(COP(O)(O)=O)C@@HC(=O)NCCC(O)=O, which clearly delineates the phosphate ester linkage and the stereochemical center [13] [15]. The presence of the phosphate group significantly alters the physicochemical properties compared to the parent pantothenic acid molecule, particularly affecting membrane permeability due to the anionic character of the phosphate moiety [10] [21].

The stereochemical properties of phosphopantothenic acid are fundamental to its recognition by enzymes in the coenzyme A biosynthetic pathway [33] [34]. The R-configuration at the hydroxyl-bearing carbon is absolutely conserved across species and is required for substrate recognition by phosphopantothenoylcysteine synthetase and other downstream enzymes [3] [33]. The three-dimensional arrangement of functional groups around this stereocenter creates a specific binding pocket interface that enables selective enzymatic processing [3].

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of phosphopantothenic acid have been primarily conducted through studies of enzyme-substrate complexes rather than the free compound itself [1] [3] [28]. The crystal structure of phosphopantothenate synthetase from Thermococcus kodakarensis has provided significant insights into the conformational behavior of phosphopantothenic acid and related intermediates [1] [28]. These studies reveal that the enzyme forms asymmetric homodimers with space group P21 and unit cell parameters of a=79.8Å, b=80.8Å, c=84.2Å, and β=110.1° [1].

The structural analysis of enzyme complexes containing adenosine triphosphate and phosphopantoyl adenylate, a reaction intermediate, demonstrates the conformational flexibility of phosphopantothenic acid derivatives within the active site [1]. The crystal structure of the phosphopantothenate synthetase complex with adenosine triphosphate and magnesium reveals space group P21 with slightly different unit cell dimensions (a=79.7Å, b=80.1Å, c=84.0Å, β=110.4°), indicating conformational adjustments upon substrate binding [1].

Table 2: Crystallographic Parameters for Related Enzyme Structures

Enzyme/ComplexSpace GroupUnit Cell Parameters (Å)Resolution (Å)
Phosphopantothenate Synthetase (T. kodakarensis)P21a=79.8, b=80.8, c=84.2, β=110.1°Not specified
Phosphopantothenate Synthetase/ATP/MgP21a=79.7, b=80.1, c=84.0, β=110.4°Not specified
Phosphopantothenate Synthetase/PPAP41212a=b=123.6, c=188.0Not specified
Human Phosphopantothenoylcysteine SynthetaseP43212a=73.3, c=281.72.3
Pantothenate Kinase (M. tuberculosis) Form IP3121a=b=78.3, c=115.452.5
Pantothenate Kinase (M. tuberculosis) Form IIP3121a=b=107.63, c=89.852.9

High-resolution crystallographic studies of human phosphopantothenoylcysteine synthetase at 2.3 Å resolution have illuminated the binding mode of phosphopantothenic acid derivatives [3]. The structure belongs to space group P43212 with unit cell parameters a=73.3Å and c=281.7Å, containing 34,666 reflections in the refinement with an R-factor of 22.9% [3]. These studies demonstrate that phosphopantothenic acid undergoes significant conformational changes upon enzyme binding, particularly in the region surrounding the phosphate group [3].

Nuclear magnetic resonance spectroscopic investigations complement crystallographic findings by providing solution-state conformational information [5] [20]. Nitrogen-15 edited two-dimensional nuclear magnetic resonance chemical shift mapping experiments have revealed that phosphopantothenic acid derivatives exhibit dynamic behavior in solution, with multiple conformational states accessible at physiological temperatures [5]. The phosphorus-31 nuclear magnetic resonance spectrum of phosphopantothenic acid shows characteristic chemical shifts in the range of 0-10 parts per million relative to phosphoric acid, confirming the presence of the phosphate ester linkage [19] [23].

The conformational dynamics of phosphopantothenic acid are influenced by intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl, creating a stabilized conformation that facilitates enzyme recognition [5]. X-ray crystallographic studies of pantothenate kinase from Mycobacterium tuberculosis in two different crystal forms (space group P3121) with resolutions of 2.5 Å and 2.9 Å provide additional structural context for understanding substrate binding and conformational requirements [4].

Comparative Analysis with Pantothenic Acid Derivatives

The structural comparison between phosphopantothenic acid and its parent compound pantothenic acid reveals fundamental differences that govern their distinct biological roles and physicochemical properties [7] [8] [12]. Pantothenic acid, with molecular formula C₉H₁₇NO₅ and molecular weight 219.24 g/mol, lacks the phosphate group that characterizes phosphopantothenic acid [9] [16]. This structural modification results in an increase of 80 atomic mass units and introduces three additional oxygen atoms and one phosphorus atom into the molecular framework [12] [13].

The presence of the 4'-phosphate group in phosphopantothenic acid dramatically alters its membrane permeability characteristics compared to pantothenic acid [10] [21]. While pantothenic acid readily crosses cell membranes due to its neutral charge and moderate lipophilicity, phosphopantothenic acid exhibits poor membrane permeability due to its anionic character at physiological pH [10] [21]. This impermeability necessitates specialized transport mechanisms or prodrug strategies for cellular delivery [10].

Table 3: Comparative Analysis with Pantothenic Acid

PropertyPhosphopantothenic AcidPantothenic Acid
Molecular FormulaC₉H₁₈NO₈PC₉H₁₇NO₅
Molecular Weight (g/mol)299.21219.24
Phosphate GroupPresent (4'-phosphate)Absent
Cell Membrane PermeabilityPoor (anionic character)Good
Biochemical RoleIntermediate in CoA biosynthesisVitamin B₅, precursor to CoA
Stereochemical CenterR-configuration at C2R-configuration at C2
Charge at Physiological pHNegatively chargedNeutral/weakly acidic
StabilityStable under neutral conditionsStable under neutral conditions

The biochemical roles of these compounds diverge significantly within cellular metabolism [8] [33] [34]. Pantothenic acid serves as vitamin B₅ and functions as the initial substrate for coenzyme A biosynthesis, requiring phosphorylation by pantothenate kinase to form phosphopantothenic acid [33] [36]. Phosphopantothenic acid, in contrast, represents the first committed intermediate in the coenzyme A biosynthetic pathway and serves as the substrate for phosphopantothenoylcysteine synthetase [33] [34].

Both compounds maintain the same stereochemical configuration at the critical chiral center, with the R-configuration being essential for biological activity [14] [16]. However, the additional phosphate group in phosphopantothenic acid creates new opportunities for ionic interactions and hydrogen bonding with enzymatic active sites [3] [5]. The carboxylate group of the β-alanine moiety in both compounds exhibits similar ionization behavior, with predicted pKa values around 4.3 [29].

Table 4: Spectroscopic Characteristics

TechniqueKey FeaturesChemical Shift/m/z Range
³¹P NMRSingle phosphorus signal due to phosphate groupδ ~0-10 ppm (relative to H₃PO₄)
¹H NMRComplex multiplicity due to coupling patternsδ 1-5 ppm
¹³C NMRCharacteristic carbonyl and aliphatic carbon signalsδ 20-180 ppm
Mass Spectrometry (ESI+)Molecular ion [M+H]⁺ at m/z 300m/z 300
Mass Spectrometry (ESI-)Molecular ion [M-H]⁻ at m/z 298m/z 298
UV-Vis SpectroscopyAbsorption characteristic of amide chromophoreλmax ~200-280 nm

The stability profiles of phosphopantothenic acid and pantothenic acid are comparable under neutral conditions, with both compounds being stable in aqueous solution at physiological pH [7] [11]. However, pantothenic acid is more susceptible to thermal degradation under acidic or alkaline conditions, while the phosphate group in phosphopantothenic acid may provide additional stabilization through intramolecular interactions [7] [11]. The synthesis pathways for these compounds also differ significantly, with pantothenic acid being formed through the condensation of pantoic acid and β-alanine, while phosphopantothenic acid is produced through the adenosine triphosphate-dependent phosphorylation of pantothenic acid [33] [37].

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

299.07700353 g/mol

Monoisotopic Mass

299.07700353 g/mol

Heavy Atom Count

19

UNII

1SCE5NG3E8

Wikipedia

Phosphopantothenic acid

Dates

Modify: 2024-04-14

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